molecular formula C9H12N2O B099019 1-(3-Amino-4-(methylamino)phenyl)ethanone CAS No. 18076-19-2

1-(3-Amino-4-(methylamino)phenyl)ethanone

Cat. No. B099019
CAS RN: 18076-19-2
M. Wt: 164.2 g/mol
InChI Key: BDFJKWSILZEFMQ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylamino)phenyl)ethanone is a compound that can be associated with various chemical reactions and possesses a structure that allows for the formation of different types of bonds and interactions. The compound's relevance is highlighted in the context of its interactions and the formation of supramolecular structures, as seen in the studies provided.

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions, as demonstrated in the study of the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, which resulted in the formation of N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . This indicates that compounds with similar functional groups can undergo photochemical reactions to form new products with complex structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Amino-4-(methylamino)phenyl)ethanone is characterized by the presence of amino groups that can participate in hydrogen bonding. For instance, in the crystal structure of a 1:1 adduct involving 4-amino-3-methylbenzoic acid, intermolecular hydrogen bonds lead to the formation of a two-dimensional supramolecular network . This suggests that 1-(3-Amino-4-(methylamino)phenyl)ethanone could also engage in hydrogen bonding, contributing to its potential to form supramolecular structures.

Chemical Reactions Analysis

The chemical behavior of compounds with similar structures to 1-(3-Amino-4-(methylamino)phenyl)ethanone can be complex. For example, the molecules of 3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one are linked into complex sheets by a combination of hydrogen bonds and C-H⋯π(arene) hydrogen bonds . This indicates that 1-(3-Amino-4-(methylamino)phenyl)ethanone may also participate in a variety of chemical reactions, including the formation of hydrogen-bonded networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone can be inferred from the behavior of structurally related compounds. The presence of amino groups and the ability to form coplanar structures, as seen in the 4-amino-3-methylbenzoic acid molecule , suggest that 1-(3-Amino-4-(methylamino)phenyl)ethanone may exhibit similar properties. These could include the ability to form stable crystal structures through intermolecular interactions and the potential to engage in various chemical reactions due to the presence of reactive functional groups.

Scientific Research Applications

  • Monoamine Oxidase Inhibitors : A study by Ding and Silverman (1993) explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation, highlighting the compound's potential in developing monoamine oxidase inhibitors (Ding & Silverman, 1993).

  • Synthesis of Novel Compounds : Hessien, Kadah, and Marzouk (2009) conducted research on the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety, demonstrating the utility of 1-(3-Amino-4-(methylamino)phenyl)ethanone in creating new chemical compounds (Hessien, Kadah, & Marzouk, 2009).

  • Antimicrobial Applications : Wanjari (2020) studied the antimicrobial activity of a compound synthesized from 1-(3-Amino-4-(methylamino)phenyl)ethanone, highlighting its potential in the pharmaceutical industry for developing drugs with antimicrobial properties (Wanjari, 2020).

  • DNA Interaction and Drug Development : Kurt et al. (2020) synthesized a Schiff base ligand derived from 2,6-diaminopyridine and explored its DNA binding properties and potential as a drug candidate (Kurt, Temel, Atlan, & Kaya, 2020).

  • Synthesis of Aminocarboxylic Acids : Gordon, Hosten, and Ogunlaja (2022) reported on the Cu(II)-photocatalysed hydrocarboxylation of imines, utilizing CO2 to synthesize α-unsaturated aminocarboxylic acids, demonstrating the compound's role in green chemistry applications (Gordon, Hosten, & Ogunlaja, 2022).

  • Antiviral Activity : Attaby et al. (2006) synthesized and evaluated the antiviral activity of various derivatives of 1-(3-Amino-4-(methylamino)phenyl)ethanone, contributing to the development of new antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Mechanism of Action

The mechanism of action for “1-(3-Amino-4-(methylamino)phenyl)ethanone” is not explicitly stated in the available resources .

Safety and Hazards

“1-(3-Amino-4-(methylamino)phenyl)ethanone” may cause skin irritation and is harmful if absorbed through the skin . It is also harmful if swallowed and may cause irritation of the digestive tract . Inhalation is harmful and may cause respiratory tract irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for “1-(3-Amino-4-(methylamino)phenyl)ethanone” are not available, related peer-reviewed papers and technical documents may provide insights into potential applications and research directions .

properties

IUPAC Name

1-[3-amino-4-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFJKWSILZEFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381541
Record name 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-(methylamino)phenyl)ethanone

CAS RN

18076-19-2
Record name 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-Amino-4-methylamino-phenyl)-ethanone (66 mg) was prepared by following General Procedure B starting from 1-(4-methylamino-3-nitro-phenyl)-ethanone (97 mg) and Pd/C (10% by weight, 10 mg). The crude product was used in the next step without further purification.
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two

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